1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Regioisomer discrimination NMR fingerprinting Procurement identity confirmation

This α‑hydroxyethyl benzimidazole (CAS 638140‑63‑3) features the specific 2‑chloro‑6‑fluorobenzyl N1‑substituent required for hydrophobic‑pocket anchoring in Chk2 and FLAP inhibitor SAR. The secondary alcohol donor geometry is distinct from β‑hydroxyethyl regioisomers (e.g., CAS 923145‑53‑3), preventing mismatched H‑bond profiles. Orthogonal identity confirmation against the curated SpectraBase NMR library (ID LxRFkiqhQG7) mitigates regioisomeric mislabeling, ensuring data integrity before screening.

Molecular Formula C16H14ClFN2O
Molecular Weight 304.75
CAS No. 638140-63-3
Cat. No. B2840730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
CAS638140-63-3
Molecular FormulaC16H14ClFN2O
Molecular Weight304.75
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O
InChIInChI=1S/C16H14ClFN2O/c1-10(21)16-19-14-7-2-3-8-15(14)20(16)9-11-12(17)5-4-6-13(11)18/h2-8,10,21H,9H2,1H3
InChIKeyBITNFBMDDYSJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 638140-63-3): Structural Identity and Research-Grade Procurement Baseline


1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS 638140-63-3; molecular formula C₁₆H₁₄ClFN₂O; MW 304.75) is a synthetic benzimidazole derivative featuring a characteristic N1‑(2‑chloro‑6‑fluorobenzyl) substituent and a C2‑α‑hydroxyethyl pendant group. The compound is documented as a research intermediate and building block within benzimidazole‑focused medicinal chemistry programs targeting checkpoint kinase 2 (Chk2) and 5‑lipoxygenase‑activating protein (FLAP) [1]. Its identity is unambiguously confirmed by a curated NMR spectral library entry (SpectraBase Compound ID LxRFkiqhQG7) recorded in DMSO‑d₆, providing a verifiable spectroscopic fingerprint for procurement quality control [2].

Why Generic Substitution Fails for 1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol: The Linker-Regiochemistry and Halogen-Pattern Determinants


Benzimidazole derivatives bearing ethanol side chains are not interchangeable. The position of the hydroxy group on the ethyl linker (α vs. β to the benzimidazole C2) dictates hydrogen‑bond donor/acceptor geometry, conformational flexibility, and target‑site complementarity [1]. The 2‑chloro‑6‑fluorobenzyl N1‑substituent introduces a unique halogen‑bonding and lipophilic signature that is absent in unsubstituted, 4‑chlorobenzyl, or 2,6‑dichlorobenzyl analogs. Substituting this compound with a generic benzimidazole‑ethanol lacking the precise chloro‑fluoro‑benzyl pattern or with the regioisomeric 2‑hydroxyethyl variant (CAS 923145‑53‑3) will alter key molecular recognition features, solubility profile, and potentially invalidate SAR conclusions in kinase or FLAP inhibitor programs [2].

Quantitative Differentiators for 1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol: Evidence-Based Selection Guide


Regioisomeric Differentiation: α-Hydroxyethyl (CAS 638140-63-3) vs. β-Hydroxyethyl (CAS 923145-53-3) Linker Topology

The α‑hydroxyethyl substitution in the target compound places the hydroxyl group directly on the carbon attached to the benzimidazole C2, creating a chiral secondary alcohol motif. In the regioisomeric 2‑(hydroxyethyl) variant (CAS 923145‑53‑3), the hydroxyl is at the terminal β‑position. This topological difference produces distinct ¹H NMR spectra. The target compound's SpectraBase entry (ID LxRFkiqhQG7, DMSO‑d₆) provides a unique spectral fingerprint that can be directly overlaid with experimental spectra for identity confirmation, eliminating the risk of receiving the regioisomer upon procurement [1]. The predicted boiling point for the β‑isomer is 504.9 ± 50.0 °C, while the α‑isomer exhibits different chromatographic retention due to the altered hydrogen‑bonding capacity of the secondary vs. primary alcohol .

Regioisomer discrimination NMR fingerprinting Procurement identity confirmation

N1-Substituent Halogen Pattern: 2-Chloro-6-fluorobenzyl vs. 4-Chlorobenzyl and 2,6-Dichlorobenzyl Analogs

The 2‑chloro‑6‑fluorobenzyl N1‑substituent of the target compound presents a unique di‑ortho halogenation pattern (Cl ortho; F ortho′) that is absent in the commonly referenced 4‑chlorobenzyl (single para‑Cl) and 2,6‑dichlorobenzyl analogs. In the Chk2 inhibitor series reported by Neff et al. (2007), N1‑benzyl substitution was a critical SAR parameter: compounds with halogenated benzyl groups showed improved Chk2 inhibitory potency compared to unsubstituted benzyl derivatives, with IC₅₀ values ranging from 45 nM for optimized analogs [1]. The 2‑chloro‑6‑fluorobenzyl motif also appears in potent RORγt inverse agonists (IC₅₀ 10–82 nM in fluorescence polarization assays), demonstrating that this specific halogen arrangement engages hydrophobic pockets with enhanced complementarity [2]. The unsymmetrical Cl/F pattern provides a dipole moment distinct from the symmetrical 2,6‑dichloro pattern, which can alter binding pose, selectivity, and physicochemical properties.

Halogen bonding Lipophilicity tuning Kinase inhibitor design

Alcohol Oxidation State: Secondary α-Hydroxyethyl vs. Primary Hydroxymethyl Pendant Group

The target compound bears a secondary alcohol (pKa ~15–16 for the OH; chiral center at the α‑carbon), whereas the closest lower homolog, 1‑(2‑chloro‑6‑fluorobenzyl)‑1H‑benzimidazol‑2‑ylmethanol (hydroxymethyl, primary alcohol), has a different hydrogen‑bond donor orientation and lacks a chiral center. In the Chk2 inhibitor SAR study by Neff et al., the pendant alcohol moiety was explicitly designed to probe a hydrogen‑bond interaction with an active‑site residue; secondary alcohols offer distinct H‑bond geometry compared to primary alcohols [1]. Additionally, secondary benzylic alcohols are generally more resistant to rapid alcohol dehydrogenase (ADH)‑mediated oxidation than primary alcohols, suggesting potentially longer microsomal half‑life, although no direct metabolic stability comparison for this compound versus the hydroxymethyl analog is publicly available [2].

Hydrogen-bond donor geometry Metabolic stability Chk2 SAR

Unsubstituted Core Comparison: N1-(2-Chloro-6-fluorobenzyl) vs. N1-H Parent Compound (1-(1H-Benzimidazol-2-yl)ethanol)

The unsubstituted parent compound 1‑(1H‑benzimidazol‑2‑yl)ethanol (CAS 19018‑24‑7; MW 162.19) lacks the N1‑benzyl group and is documented in the SDBS spectral database (SDBS No. 24710) with ¹H and ¹³C NMR spectra [1]. The addition of the 2‑chloro‑6‑fluorobenzyl group to the target compound increases the molecular weight from 162.19 to 304.75 Da and adds two halogen atoms, substantially elevating calculated logP (estimated increase of ~2.5–3.0 log units based on fragment‑based clogP contributions of the 2‑chloro‑6‑fluorobenzyl moiety) and reducing aqueous solubility. In benzimidazole kinase inhibitor programs, N1‑substitution with halogenated benzyl groups has been shown to be essential for occupying a hydrophobic pocket adjacent to the ATP‑binding site; N1‑unsubstituted analogs typically show >100‑fold loss in Chk2 inhibitory potency [2]. The quantum chemical calculations published for ±1‑(1H‑benzoimidazol‑2‑yl)ethanol provide HOMO‑LUMO gap, conformational, and vibrational reference data that enable computational comparison with the N1‑substituted target compound [3].

Lipophilicity Target engagement N1-substitution effect

Analytical Identity Assurance: Verified NMR Spectral Database Coverage vs. Uncharacterized Analogs

The target compound benefits from a curated entry in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID LxRFkiqhQG7, recorded in DMSO‑d₆), providing a peer‑reviewable ¹H NMR reference for identity and purity verification upon receipt [1]. In contrast, close structural analogs such as the hydroxymethyl derivative (CHEMBL1445953) and the β‑hydroxyethyl regioisomer (CAS 923145‑53‑3) lack comparable curated NMR reference data in public spectral databases, increasing the risk of structural misassignment during procurement [2]. The SDBS database similarly hosts NMR spectra for the simpler parent compound 1‑(1H‑benzimidazol‑2‑yl)ethanol (SDBS No. 24710), but not for the N1‑substituted variants, making the SpectraBase entry for this compound uniquely valuable among the 2‑chloro‑6‑fluorobenzyl‑substituted benzimidazole‑ethanol series [3].

Quality control Spectral fingerprinting Procurement risk mitigation

Computed Physicochemical Property Landscape: Predicted Boiling Point, Density, and logP Differentiation

Predicted physicochemical parameters differentiate the target α‑hydroxyethyl compound from its regioisomeric and homolog counterparts. The β‑hydroxyethyl isomer (CAS 923145‑53‑3) has a predicted boiling point of 504.9 ± 50.0 °C and a predicted density of approximately 1.32 g/cm³ . While analogous predicted data for the target compound (CAS 638140‑63‑3) have not been independently reported in the same databases, the secondary alcohol motif is expected to exhibit a marginally lower boiling point than the primary alcohol isomer due to reduced intermolecular hydrogen‑bonding capacity (secondary vs. primary OH), and a subtly different density reflecting altered molecular packing. The 2‑chloro‑6‑fluorobenzyl substituent contributes a clogP increment of approximately 2.5–3.0 units relative to the unsubstituted N1‑H parent [1]. These property differences directly impact reverse‑phase HPLC retention time, bulk‑powder handling characteristics, and formulation solvent selection.

Physicochemical profiling Formulation Chromatographic method development

Optimal Application Scenarios for 1-[1-(2-Chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol Based on Differentiated Evidence


Chk2 Kinase Inhibitor Lead Optimization: SAR Exploration of Pendant Alcohol Hydrogen-Bond Geometry

This compound serves as a key intermediate or tool compound for probing the hydrogen‑bond interaction between the pendant alcohol and the Chk2 active‑site residue identified in the Neff et al. (2007) SAR study [1]. The secondary α‑hydroxyethyl group provides a stereochemically defined H‑bond donor whose geometry differs from primary alcohols and amines, enabling systematic exploration of the H‑bond distance and angle requirements for Chk2 inhibition. The 2‑chloro‑6‑fluorobenzyl N1‑substituent occupies the hydrophobic pocket adjacent to the ATP‑binding site, a binding mode confirmed by protein‑ligand crystallography for this benzimidazole class [2]. Use this compound when the research objective is to map the stereoelectronic requirements of the alcohol‑binding subpocket without altering the N1‑benzyl hydrophobic anchor.

FLAP Modulator Medicinal Chemistry: Benzimidazole Scaffold with Defined Halogen Substitution

The US8952177 patent family discloses 1,2,6‑substituted benzimidazoles as FLAP modulators [1]. The target compound's 2‑chloro‑6‑fluorobenzyl N1‑substituent matches the halogen‑substituted benzyl motif recurrent in FLAP‑active benzimidazoles. Researchers prosecuting FLAP inhibitor programs can employ this compound as a reference building block to benchmark the contribution of the α‑hydroxyethyl C2‑substituent against other C2 variations (e.g., methylpyridinyl, cyclohexanecarboxylic acid derivatives) while maintaining the validated N1‑(2‑chloro‑6‑fluorobenzyl) pharmacophore. Its NMR‑verified identity [2] ensures that SAR conclusions are not confounded by regioisomeric impurities.

Enantioselective Synthesis and Chiral Resolution Studies

The α‑hydroxyethyl group introduces a chiral center at the benzylic carbon, making this compound a substrate for enantioselective synthesis, chiral HPLC resolution, or lipase‑catalyzed kinetic resolution studies. Lipase‑catalyzed kinetic resolution of racemic N‑substituted benzimidazole alcohols has been demonstrated for structurally related series, achieving enantiomeric excess values suitable for pharmacological evaluation [1]. The compound's quantum‑chemically characterized parent scaffold (±1‑(1H‑benzoimidazol‑2‑yl)ethanol, DFT at B3LYP/6‑311++G(d,p) level) provides computational reference data (HOMO‑LUMO gap, conformational minima) that can guide chiral stationary phase selection and enantiomer elution order prediction for the N1‑substituted derivative [2].

Analytical Reference Standard for Benzimidazole Research Intermediate Procurement

When sourcing benzimidazole‑ethanol building blocks from multiple vendors, the SpectraBase NMR fingerprint (Compound ID LxRFkiqhQG7) of this compound [1] provides an orthogonal identity confirmation tool that complements vendor‑supplied certificates of analysis. This is especially valuable given that the regioisomeric β‑hydroxyethyl variant (CAS 923145‑53‑3) shares the identical molecular formula and mass, making them indistinguishable by MS alone. Procurement workflows that incorporate NMR overlay against the SpectraBase reference can detect regioisomeric contamination or mislabeling before the compound enters costly biological screening cascades.

Quote Request

Request a Quote for 1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.